molecular formula C11H10O5 B1674153 Fraxinol CAS No. 486-28-2

Fraxinol

Cat. No.: B1674153
CAS No.: 486-28-2
M. Wt: 222.19 g/mol
InChI Key: PBPNOAHYDPHKFH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fraxinol, a natural coumarin isolated from Lobelia chinensis , primarily targets the Cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of organic substances and the biosynthesis of important molecules within the body.

Mode of Action

This compound interacts with its targets, the Cytochrome P450 enzymes, and inhibits their activity . This interaction and the resulting changes lead to the stimulation of melanogenesis, the process of melanin production .

Biochemical Pathways

This compound affects the melanogenesis pathway . It enhances the mRNA expression of melanogenic enzymes such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2 . Additionally, this compound increases the expression of microphthalmia-associated transcription factor (MITF) at both mRNA and protein levels . MITF is a critical transcription factor in melanogenesis, regulating the expression of key enzymes involved in the production of melanin.

Pharmacokinetics

It is known that this compound is a metabolite produced by the metabolism of 5, 7-dimethoxy-2h-chromen-2-one via enzymes such as cyp1a2, cyp2a6, cyp2b6, cyp2c9, cyp2c19, and cyp2e1 .

Result of Action

The primary result of this compound’s action is the stimulation of melanogenesis . Treatment of B16-F10 cells with this compound increases the melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity . This suggests that this compound enhances melanogenesis via a protein kinase A-mediated mechanism .

Biochemical Analysis

Biochemical Properties

Fraxinol plays a crucial role in biochemical reactions, particularly in the process of melanogenesis. It interacts with several key enzymes and proteins, including tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2. These interactions enhance the activity of these enzymes, leading to increased melanin production. This compound also interacts with the microphthalmia-associated transcription factor, which is essential for the regulation of melanogenic enzymes .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in melanocytes. It enhances melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity. This compound also upregulates the expression of melanogenic enzymes at both mRNA and protein levels. Additionally, it affects cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) pathway, which is crucial for melanogenesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and activating specific biomolecules. It enhances the phosphorylation of CREB, which in turn upregulates the expression of the microphthalmia-associated transcription factor. This transcription factor then increases the expression of melanogenic enzymes, leading to enhanced melanin production. This compound’s mechanism of action involves a protein kinase A-mediated pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to maintain its stability and effectiveness in stimulating melanogenesis over extended periods. Long-term studies have indicated that this compound does not cause cytotoxicity and continues to enhance melanin production without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stimulates melanogenesis without causing adverse effects. At higher doses, there may be threshold effects, and the potential for toxicity increases. It is essential to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing any toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to melanogenesis. It interacts with enzymes such as tyrosinase and tyrosinase-related proteins, which are crucial for melanin synthesis. This compound’s effects on metabolic flux and metabolite levels are significant, as it enhances the overall production of melanin in melanocytes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to melanocytes, where it exerts its effects on melanin production. The transport and distribution of this compound are essential for its effectiveness in stimulating melanogenesis .

Subcellular Localization

This compound’s subcellular localization is primarily within melanocytes, where it targets specific compartments involved in melanin synthesis. It may undergo post-translational modifications that direct it to these compartments, ensuring its activity and function in enhancing melanogenesis. The precise localization of this compound within cells is crucial for its role in stimulating melanin production .

Chemical Reactions Analysis

Fraxinol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: It can be reduced under specific conditions to yield other hydroxycoumarin derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Properties

IUPAC Name

6-hydroxy-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)11(15-2)10(8)13/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPNOAHYDPHKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197558
Record name Fraxinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-28-2
Record name Fraxinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fraxinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fraxinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRAXINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U330651DTI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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